Journal Name:Journal of the Mechanical Behavior of Biomedical Materials
Journal ISSN:1751-6161
IF:4.042
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/711005/description#description
Year of Origin:2008
Publisher:Elsevier BV
Number of Articles Per Year:504
Publishing Cycle:Quarterly
OA or Not:Not
Journal of the Mechanical Behavior of Biomedical Materials ( IF 4.042 ) Pub Date: 2023-05-01 , DOI:
10.1088/1757-899x/1281/1/012061
Mesosegregation appears during the solidification of low-alloyed steels at the scale of a few grains. It causes chemically segregated bands in forgings manufactured from steel ingots. As this may affect the mechanical properties of the produced parts, it is crucial to understand the formation of such segregation patterns. While both microsegregation and macrosegregation are well understood and can be readily characterized, little is known about the formation of mesosegregation. In this paper we present a data analysis method to identify the characteristic scales and patterns of mesosegregation. Segregation was mapped on centimetric samples, using micro X-Ray fluorescence (µXRF). The fine sampling grid used reveals segregation patterns at different scales. To identify and distinguish the mesoscale segregation patterns from smaller and larger present patterns, a numerical data analysis technique based on spatial filtering was used. It can identify characteristic scales of mesosegregation patterns on 2D serial cut samples, leading to 3D reconstruction. This approach combined with simulation studies, will ultimately pave the way to a comprehensive understanding of the formation of mesosegregation.
Journal of the Mechanical Behavior of Biomedical Materials ( IF 4.042 ) Pub Date: 2023-05-01 , DOI:
10.1088/1757-899x/1281/1/012041
This work presents measurements of the droplet temperature for the Gas Metal Arc Welding process. Four different aluminium electrodes were used for experiments performed under the same conditions. The approach used yielded higher droplet temperatures than were obtained in previous experiments with the same raw data because the energy balance approach differed. However, trends were similar, with a minimum value close to the transition current and a tendency to increase with the current. Anode fall voltages behaved similarly, increasing with the current. Differences in temperature were found between the four electrodes. This can be explained by the different alloying elements present on the electrodes, which evaporate and take energy out of the droplet.
Journal of the Mechanical Behavior of Biomedical Materials ( IF 4.042 ) Pub Date: 2023-05-01 , DOI:
10.1088/1757-899x/1281/1/012058
The present study discusses the development of a two-dimensional phase field model of semi solid microstructure evolution of the novel Al-15Mg2Si-4.5Si composite during cooling slope rheoprocessing. The superheated melt of the said composite undergoes partial solidification during its shear flow over the slope free surface, prior to get collected within the isothermal slurry holding furnace. Seed undercooling based nucleation model is adopted in the present PF model to simulate slurry microstructure of the composite. Experimentally determined cooling rate values are considered to simulate slurry microstructure for different process conditions. Micrographs of melt samples collected during experimentation establishes the developed PF model as an accurate microstructure prediction tool for the composite slurry. Apart from morphological features such as size and degree of sphericity values of the evolving primary Mg2Si and α-Al grains, the model predictions includes melt temperature as well as solid content at any given instant of slurry processing.
Journal of the Mechanical Behavior of Biomedical Materials ( IF 4.042 ) Pub Date: 2023-05-01 , DOI:
10.1088/1757-899x/1281/1/012043
The production and manufacture of aluminium castings typically involves multiple heat treatment process steps. Simulation tools are very useful to help predict the evolution of mechanical properties, to improve process parameters and as a guideline for casting design. In this study, a kinetic model, based on Nucleation and Growth Theory (CNGT), was developed and implemented for modelling heat treatment in a casting process simulation tool. Starting from information generated from the simulation of solidification and cooling of the casting, simulation was carried out to predict further precipitation behaviour of multiple Cu or Mg-Si -containing phases during solution treatment, quenching, and artificial ageing processes in heat treatment of Al alloys. Model validation was carried out within the research cluster “Advance Metals and Processes” in Aachen, Germany. Heat treatments were performed on two different Al-Si-Cu-Mg alloys with different quench methods and at different ageing temperatures. Experimental investigations including atom probe, wavelength dispersive X-ray spectroscopy, and tensile tests were conducted to calibrate and validate the model. The simulations showed good agreement for the studied conditions and a promising modelling approach for integrated simulation of casting and heat treatment for industrial applications.
Journal of the Mechanical Behavior of Biomedical Materials ( IF 4.042 ) Pub Date: 2023-05-01 , DOI:
10.1088/1757-899x/1281/1/012029
Macrosegregation presents a considerable defect in the continuous casting of billets and can critically affect the final properties of the product. The numerical modelling can help to predict and better understand the segregation and flow patterns inside the mould. The process is modelled with a physical model described by a set of conservation equations describing the t heat transfer, turbulence, fluid flow, solidification and segregation. A two-equation low-Re k-epsilon model and Abe-Kondoh-Nagano closures are used to close governing equations in this incompressible fluid flow example. The Boussinesq approximation is applied to account for the thermo-solutal buoyancy effects, and the Darcy approximation is applied for the description of the flow through the porous mushy zone. On a microscale, a lever rule solidification model is used to couple liquid fraction, temperature and concentration. The three-dimensional model is solved with the method based on local collocation with multiquadric radial basis functions on seven-nodded subdomains. The aim of this contribution is to explore the three-dimensional macrosegregation patterns of 0.51 wt% carbon steel in the solidified shell of the steel in the mould.
Journal of the Mechanical Behavior of Biomedical Materials ( IF 4.042 ) Pub Date: 2023-05-01 , DOI:
10.1088/1757-899x/1281/1/012023
Heat input is a key component of a welding procedure, which is dependent on the several fall voltages composing a total voltage loss. As current practice is primarily reliant on trial and error to determine voltage settings for a desired heat input, a means to understand and predict the voltage loss is of interest to welding engineers. Voltage, amperage, and arc length measurements using ER4043 1.2 mm at varying voltages were used to break down fall voltage constituents for a given weld with GMAW-Sp. Arc length was defined as the distance from the weld pool to the point where the metal vapour and ionized gas boundary attach to the consumable, and measured over 5 droplet cycles to obtain a time average. Aluminum procedures in the Lincoln Procedure Hand Book (LPHB) with 1.2, 1.6, and 2.4 mm consumables were analyzed to predict the individual fall voltage constituents using experimental results. Expected arc lengths ranged from 13-26 mm depending on voltage prescribed in the procedure, and agreed with comparative experiments. Combined anode/cathode, and the arc column were major contributors to overall fall voltage with 64±3%, and 34±3%, respectively. Contact tip, electrode extension, and lead cables were minor contributors, each contributing less than 1.2% to the overall voltage loss.
Journal of the Mechanical Behavior of Biomedical Materials ( IF 4.042 ) Pub Date: 2023-05-01 , DOI:
10.1088/1757-899x/1281/1/012050
Recent solidification experiments identified an oscillatory growth instability during directional solidification of Ni-based superalloy CMSX4 under a given range of cooling rates. From a modeling perspective, the quantitative simulation of dendritic growth under convective conditions remains challenging, due to the multiple length scales involved. Using the dendritic needle network (DNN) model, coupled with an efficient Navier-Stokes solver, we reproduced the buoyancy-induced growth oscillations observed in CMSX4 directional solidification. These previous results have shown that, for a given alloy and temperature gradient, oscillations occur in a narrow range of cooling rates (or pulling velocity, V
p
) and that the selected primary dendrite arm spacing (Λ) plays a crucial role in the activation of the flow leading to oscillations. Here, we show that the oscillatory behavior may be generalized to other binary alloys within an appropriate range of (V
p
,Λ) by reproducing it for an Al-4at.%Cu alloy. We perform a mapping of oscillatory states as a function of V
p
and Λ, and identify the regions of occurrence of different behaviors (e.g., sustained or damped oscillations) and their effect on the oscillation characteristics. Our results suggest a minimum of V
p
for the occurrence of oscillations and confirm the correlation between the oscillation type (namely: damped, sustained, or noisy) with the ratio of average fluid velocity
V¯
over V
p
. We describe the different observed growth regimes and highlight similarities and contrasts with our previous results for a CMSX4 alloy.
Journal of the Mechanical Behavior of Biomedical Materials ( IF 4.042 ) Pub Date: 2023-05-01 , DOI:
10.1088/1757-899x/1281/1/012046
A cellular automata-lattice Boltzmann coupled model was established to simulate the grain formation process of aluminum alloy under convection conditions. The influence of flow on crystal grain growth was simulated. Results show that the existence of convection prevents the crystal from growing symmetrically compared with the pure diffusion condition. Moreover, the growth of dendrite at the upstream side is promoted, whereas that at the downstream side is inhibited because of solute segregation. The greater the flow velocity is, the stronger the asymmetry of the grain is. The greater the undercooling is, the greater the dendritic growth driving force is, the faster the dendritic growth is, the dendrite arms coarsen, and the secondary dendrite arms become increasingly developed, thereby increasing the solute concentration at the solid-liquid interface at the tip of the dendrite and aggravating the solute segregation.
Diffuse modelling of pearlite growth in Calphad-coupled multicomponent multi-phase-field simulations
Journal of the Mechanical Behavior of Biomedical Materials ( IF 4.042 ) Pub Date: 2023-05-01 , DOI:
10.1088/1757-899x/1281/1/012051
During cooling of steels and cast irons, austenite can decompose by a eutectoid transformation into pearlite, a two-phased mixture of ferrite and cementite. Since the internal lamellar structure is commonly too fine to be distinguished on the scale of the austenite grain structure, pearlite is often modelled as an effective, pseudo-single phase. Such a pragmatic treatment would also be desirable to reduce the computational effort of large-scale multi-phase-field simulations, but a fundamental hindrance is that no consistent thermodynamic description exists for effective pearlite in multicomponent databases. Alternatively, we here propose to model pearlite as diffuse mixture of two phases with individual local fractions and concentrations, such that solute partitioning and thermodynamic driving forces can be consistently derived from standard Calphad databases. The essential computational advantage is that only the outer interfaces of the pearlite nodules have to be numerically resolved, which allows for increased grid spacing and time-steps. The impact of the unresolved lamellar structure on the curvature undercooling is modelled analytically based on a characteristic spacing, which may be calibrated either experimentally or by small-scale simulations. The potential and the limitations of the new approach, implemented in the frame of the Micress® software, shall be discussed.
Journal of the Mechanical Behavior of Biomedical Materials ( IF 4.042 ) Pub Date: 2023-05-01 , DOI:
10.1088/1757-899x/1281/1/012069
Inorganic bonded sand cores are getting increasing attention in industry due to their environmental advantages, and they are now widely used for series production in automotive applications. The advantages of these binder systems are nevertheless associated with a greater sensitivity of the core quality in relation to the manufacturing and storage process before casting, which is also having a major impact on the core strength. This paper presents the current work in integrating the modelling of the binder decomposition and evaporation of binder water with the mechanical performance of partially hardened and dried sand cores. This allows a local description of mechanical properties, considering different behaviour in compression and tension which depends on temperature and different levels of moisture content through the core. Recent work has shown the importance of including creep effects in the numerical modelling of 3D Printed (3DP) inorganic sand cores. Measurements of the mechanical behaviour of 3DP cores compared to shot cores have shown some fundamental differences in strength due to different density and binder content. This has been investigated in detail in collaboration with a major automotive manufacturer and the application of the model extension was done on a complex water jacket core.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术2区 | ENGINEERING, BIOMEDICAL 工程:生物医学3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
13.00 | 52 | Science Citation Index Expanded | Not |
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